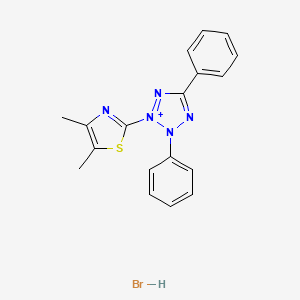

Thiazolyl Blue

Description

RN & II refers to bromide

Properties

IUPAC Name |

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSAVLVSZKNRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13146-93-5 (parent) | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60889338 | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |

| Record name | Thiazolyl blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.11X10-11 mm Hg at 25 °C /Estimated/ | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

298-93-1 | |

| Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolyl blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolyl blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 298-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLYL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195 °C (decomposes) | |

| Record name | METHYLTHIAZOLETETRAZOLIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Principle of the Thiazolyl Blue Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Thiazolyl Blue (MTT) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Its simplicity, cost-effectiveness, and suitability for high-throughput screening have established it as a fundamental tool in diverse fields, including drug discovery, toxicology, and cancer research.[3] This technical guide provides an in-depth exploration of the core principles of the MTT assay, complete with detailed experimental protocols and data interpretation guidelines.

The Biochemical Principle: Reduction of Tetrazolium Salt

The fundamental principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple, insoluble formazan (B1609692) product.[3][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[3]

In living cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of MTT.[2] This intracellular reduction process requires NADH and results in the formation of needle-like purple formazan crystals within the cell.[6] Dead cells, having lost their metabolic activity and mitochondrial integrity, are incapable of this conversion.[2]

The insoluble formazan crystals are then solubilized using an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or an acidified isopropanol (B130326) solution.[7] This results in a colored solution whose absorbance can be quantified using a spectrophotometer (microplate reader). The intensity of the purple color, and thus the absorbance reading, is directly correlated with the number of viable cells.

Experimental Workflow

The MTT assay is typically performed in a 96-well plate format, which is amenable to high-throughput screening of multiple compounds and concentrations. The general workflow involves cell seeding, treatment with the test compound, incubation with MTT solution, solubilization of formazan crystals, and absorbance measurement.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing the MTT assay in a 96-well plate format.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound Tetrazolium Bromide (MTT) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to ensure complete dissolution. Sterilize the solution by filtering it through a 0.22 µm filter. Store the stock solution at -20°C, protected from light.[2]

-

Solubilization Solution: Use 100% DMSO or a solution of 10% SDS in 0.01 M HCl.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for control (untreated cells) and blank (medium only). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Cell Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound to the designated wells. For the control wells, add medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following the treatment period, carefully remove the medium from each well. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[8] Incubate the plate for 1 to 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After the MTT incubation, carefully remove the MTT-containing medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Data Presentation and Analysis

The absorbance values obtained are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results are often presented in a table and a dose-response curve, from which the IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined.

Table 1: Example of Quantitative Data from a Cytotoxicity Study

| Concentration of Drug X (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.250 | 0.085 | 100% |

| 1 | 1.125 | 0.072 | 90% |

| 5 | 0.875 | 0.061 | 70% |

| 10 | 0.625 | 0.049 | 50% |

| 25 | 0.313 | 0.033 | 25% |

| 50 | 0.156 | 0.021 | 12.5% |

| 100 | 0.078 | 0.015 | 6.2% |

Limitations and Considerations

While the MTT assay is a robust and widely used method, it is important to be aware of its limitations:

-

Metabolic Interference: The assay measures metabolic activity, not cell number directly. Compounds that alter the metabolic rate of cells without affecting their viability can lead to misleading results.

-

Compound Interference: Some test compounds can directly reduce MTT or interfere with the absorbance reading, leading to false-positive or false-negative results.[9]

-

Toxicity of MTT: Prolonged incubation with MTT can be toxic to some cell lines.

-

Incomplete Solubilization: Incomplete dissolution of formazan crystals can lead to inaccurate absorbance readings.

References

- 1. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]

Thiazolyl Blue (MTT): A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolyl Blue, or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a vital tool in biological research, primarily utilized for assessing cell metabolic activity. Its ability to be reduced by viable cells into a colored formazan (B1609692) product has made the MTT assay a cornerstone of cytotoxicity and cell proliferation studies for decades. This technical guide provides an in-depth exploration of the discovery and history of MTT, detailing its chemical synthesis, the development of the widely used assay, and the key properties that have cemented its place in laboratories worldwide.

The Genesis of Tetrazolium Salts

The story of MTT is rooted in the broader history of tetrazolium salts, which began in the late 19th century. The first formazan, the reduced form of a tetrazolium salt, was synthesized in 1875 by Friese. This was followed by the first synthesis of a tetrazolium salt by the oxidation of a formazan by von Pechmann and Runge in 1894. These early discoveries laid the chemical foundation for the future development of a plethora of tetrazolium compounds, each with unique properties and applications.

Discovery and Synthesis of this compound (MTT)

While the general synthesis of tetrazolium salts was established early on, the specific synthesis of this compound (MTT) is not definitively attributed to a single inventor in the readily available scientific literature. However, the general method for synthesizing such tetrazolium salts involves the oxidation of a corresponding formazan.

The synthesis of the formazan precursor to MTT typically involves the coupling of a diazonium salt with a hydrazone. Specifically, for MTT, this would involve the reaction of a diazonium salt derived from aniline (B41778) with the hydrazone formed from a suitable thiazolyl hydrazine. The resulting formazan is then oxidized using various agents like mercuric oxide or N-bromosuccinimide to yield the tetrazolium salt, MTT.

The Birth of the MTT Assay: Mosmann's 1983 Breakthrough

The pivotal moment in the history of MTT came in 1983 when Tim Mosmann published his seminal paper, "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays," in the Journal of Immunological Methods.[1][2][3][4] This paper described a simple, quantitative, and non-radioactive method to measure cell proliferation and cytotoxicity.

The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] This formazan accumulates as crystals within the cells. The subsequent addition of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, dissolves these crystals, resulting in a colored solution whose absorbance is directly proportional to the number of living cells.[5][6]

Physicochemical Properties

The utility of MTT and its formazan product in the assay is dictated by their distinct physicochemical properties, summarized in the table below.

| Property | This compound (MTT) | MTT Formazan |

| Chemical Formula | C₁₈H₁₆BrN₅S | C₁₈H₁₅N₄S |

| Molecular Weight | 414.32 g/mol | 335.4 g/mol |

| Appearance | Yellow to orange powder | Purple, crystalline solid |

| Solubility | Soluble in water, ethanol, and cell culture media | Insoluble in water, soluble in DMSO, acidified isopropanol, and other organic solvents |

| Absorbance Maximum (λmax) | ~380 nm | ~570 nm (in DMSO), varies slightly with solvent |

| Molar Extinction Coefficient (ε) | Not typically measured for assay purposes | ~17,000 M⁻¹cm⁻¹ (in DMSO) |

Experimental Protocols: The Original MTT Assay

The following is a detailed methodology for the original MTT assay as described by Mosmann in 1983, which laid the groundwork for countless variations and optimizations that followed.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Cells to be assayed

-

96-well microtiter plates

-

Complete cell culture medium

-

Solubilization solution (e.g., acid-isopropanol: 0.04 N HCl in isopropanol, or DMSO)

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach and grow for a specified period.

-

Treatment: Expose the cells to the test compounds (e.g., cytotoxic agents, growth factors) for the desired duration.

-

MTT Addition: Following the treatment period, add 10 µL of the MTT stock solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will reduce the MTT to formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.

Visualizing the Core Concepts

To better understand the key processes and relationships in the context of MTT, the following diagrams are provided.

Caption: The cellular reduction of MTT to formazan.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ideals.illinois.edu [ideals.illinois.edu]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. MTT (bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio) 1 g | Buy Online [thermofisher.com]

Thiazolyl Blue (MTT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Thiazolyl Blue, commonly known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This colorimetric agent is a cornerstone in cell biology and toxicology for assessing cell viability, proliferation, and cytotoxicity.

Chemical Properties and Structure

This compound is a yellow, water-soluble tetrazolium salt.[1] Its positive charge allows it to readily cross the plasma membrane of viable cells.[2][3] The core of its utility lies in its reduction by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, in metabolically active cells.[4] This enzymatic reaction converts the yellow MTT into a purple, water-insoluble formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

The chemical structures of this compound (MTT) and its resulting formazan are crucial to understanding its function.

Caption: Chemical structure of this compound (MTT).

Caption: Chemical structure of the purple MTT formazan product.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound (MTT) and its formazan product.

Table 1: Physicochemical Properties of this compound (MTT)

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆BrN₅S | [5] |

| Molecular Weight | 414.32 g/mol | [5] |

| Appearance | Dark yellow powder | [6] |

| Melting Point | 195 °C (decomposes) | [6][7] |

| Solubility | ||

| Water | 5 mg/mL | [6] |

| Ethanol | 20 mg/mL | [2][6] |

| 2-Methoxyethanol | 20 mg/mL | [6] |

| DMSO | 21 mg/mL | [8] |

| Storage Temperature | 2-8°C | [6][7] |

Table 2: Spectral Properties

| Compound | Absorbance Maximum (λmax) | Solvent | References |

| This compound (MTT) | 243 nm | Water | [9] |

| MTT Formazan | 550 - 600 nm | Solubilized | [4] |

The MTT Assay: A Method for Measuring Cell Viability

The MTT assay is a widely used colorimetric method to determine the number of viable cells in a sample. It is frequently employed in drug discovery and toxicology to assess the cytotoxic effects of chemical compounds.[10]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals. The amount of formazan, which is quantified by measuring the absorbance after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[2]

Caption: Signaling pathway of the MTT reduction in viable cells.

Experimental Protocol: MTT Assay

This section provides a detailed methodology for performing the MTT assay for adherent cells.

Materials

-

This compound (MTT) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (serum- and phenol (B47542) red-free for the assay is recommended to reduce background)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl)[11][12]

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Caption: Experimental workflow for the MTT cell viability assay.

Detailed Procedure

-

Cell Plating: Seed cells in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well in a final volume of 100 µL of cell culture medium.[12] Include control wells containing medium alone to serve as blanks.

-

Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.

-

Treatment: Add the test compounds at various concentrations to the appropriate wells and incubate for the desired exposure period.

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, or until a purple precipitate is clearly visible under a microscope.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11][12]

-

Incubation and Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Alternatively, leave the plate at room temperature in the dark for 2 hours.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

-

Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the experimental wells. Cell viability can be expressed as a percentage of the untreated control cells.

References

- 1. This compound | 298-93-1 [chemicalbook.com]

- 2. MTT Assay | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scbt.com [scbt.com]

- 6. 噻唑蓝四唑溴化物98% - 粉末形式 [sigmaaldrich.cn]

- 7. This compound | CAS#:298-93-1 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound tetrazolium bromide, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Cornerstone of Cellular Health: A Technical Guide to the Thiazolyl Blue (MTT) Assay

For Researchers, Scientists, and Drug Development Professionals

The Thiazolyl Blue (MTT) assay stands as a fundamental and widely adopted colorimetric method for assessing the metabolic activity of cells. This metabolic activity, in turn, serves as a key indicator of cell viability, proliferation, and cytotoxicity. Its simplicity, cost-effectiveness, and reproducibility have established it as an indispensable tool in basic research, drug discovery, and toxicology studies.[1][2][3] This in-depth guide provides a comprehensive overview of the core principles, detailed experimental protocols, and diverse applications of the MTT assay, tailored for professionals in the life sciences.

Core Principle: A Metabolic Transformation

The MTT assay's mechanism hinges on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.[1][4] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria of metabolically active cells.[5][6][7] Consequently, the amount of insoluble formazan produced is directly proportional to the number of viable, metabolically active cells.[2][4][7] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[7][8]

dot

Caption: Principle of the MTT assay.

Key Applications in Basic Research

The versatility of the MTT assay lends itself to a wide array of applications in fundamental biological research:

-

Cell Viability and Proliferation Analysis: The assay is instrumental in monitoring the growth and health of cell cultures in response to various stimuli, such as growth factors, cytokines, or altered culture conditions.[5] This is crucial for understanding normal cell growth and its dysregulation in diseases like cancer.[5]

-

Cytotoxicity Assessment: A primary application is to evaluate the toxic effects of chemical compounds, environmental pollutants, nanoparticles, and radiation on cells.[5][9] This is vital in toxicology studies and for optimizing therapeutic strategies like radiation therapy.[5]

-

Drug Discovery and Development: The MTT assay is a cornerstone in high-throughput screening of potential drug candidates to assess their efficacy and toxicity.[4][10][11] It helps determine the therapeutic index of new compounds by identifying optimal concentrations that maximize therapeutic effects while minimizing cytotoxicity.[4]

-

Cellular Metabolism and Physiology Studies: Researchers utilize the MTT assay to investigate how cells adapt their metabolic processes in response to environmental changes like nutrient availability, hypoxia, and temperature variations.[5]

Detailed Experimental Protocols

Accurate and reproducible results from the MTT assay are contingent on careful adherence to optimized protocols. Below are detailed methodologies for adherent and suspension cells.

Reagent Preparation

| Reagent | Preparation | Storage |

| MTT Solution | Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[1][6] Vortex or sonicate to ensure complete dissolution.[1][6] Filter-sterilize the solution using a 0.2 µm filter.[12] | Store at -20°C, protected from light, for up to 6 months.[1][6] For frequent use, it can be stored at 4°C for a few days.[13] |

| Solubilization Solution | Common solvents include Dimethyl Sulfoxide (DMSO) or an acidified isopropanol (B130326) solution (e.g., 0.04 N HCl in isopropanol).[5][14] A solution of sodium dodecyl sulfate (B86663) (SDS) in diluted hydrochloric acid can also be used.[8] | Store at room temperature. |

Protocol for Adherent Cells

dot

Caption: Experimental workflow for the MTT assay with adherent cells.

Methodology:

-

Cell Seeding: Plate adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.[15]

-

Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls.[14]

-

Incubation with Treatment: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the treatment period, carefully aspirate the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12][13]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C with 5% CO₂.[5] During this time, viable cells will reduce the MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[5]

-

Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan crystals.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Protocol for Suspension Cells

Methodology:

-

Cell Seeding: Plate suspension cells in a 96-well round-bottom or flat-bottom plate at an optimal density in 100 µL of culture medium.

-

Treatment: Add the test compound at various concentrations to the wells.

-

Incubation with Treatment: Incubate for the desired duration.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5] Gently resuspend the cells in the MTT solution.[5]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C with 5% CO₂.[5]

-

Cell Pelleting: Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing the formazan crystals.[5]

-

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of a solubilization solvent to each well and gently pipette up and down to dissolve the formazan.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[5]

Data Presentation and Analysis

The quantitative data obtained from the MTT assay is typically presented as cell viability percentage relative to an untreated control.

Calculation of Cell Viability:

Cell Viability (%) = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100%[1]

Example Data Table:

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Control) | 1.250 | 0.085 | 100.0 |

| 1 | 1.125 | 0.072 | 90.0 |

| 10 | 0.875 | 0.061 | 70.0 |

| 50 | 0.438 | 0.045 | 35.0 |

| 100 | 0.188 | 0.023 | 15.0 |

Signaling Pathway Involvement

The MTT assay primarily interrogates the activity of the mitochondrial respiratory chain. The reduction of MTT is linked to the flux of reducing equivalents like NADH and NADPH, which are central to cellular respiration and energy metabolism. Therefore, the assay provides an indirect measure of the health and functionality of the mitochondria. A decrease in MTT reduction can signify mitochondrial dysfunction, a common event in apoptosis and necrosis.

dot

Caption: Signaling pathways influencing MTT reduction.

Troubleshooting and Considerations

While robust, the MTT assay is not without its limitations and potential pitfalls.

| Issue | Potential Cause | Solution |

| High Background | Contamination of media; phenol (B47542) red interference; direct reduction of MTT by test compound.[5][14] | Use fresh, high-quality reagents; use phenol red-free media during MTT incubation; include a cell-free control with the test compound.[5][14] |

| Incomplete Solubilization | Insufficient solvent volume; inadequate mixing.[5] | Increase solvent volume; ensure vigorous mixing on an orbital shaker; visually confirm dissolution.[14] |

| Edge Effects | Increased evaporation in outer wells of the plate.[14] | Avoid using the outermost wells or fill them with sterile PBS or media.[14] |

| Compound Interference | Colored compounds or those with reducing properties can affect absorbance readings.[5] | Run appropriate controls with the compound alone; consider alternative assays if interference is significant.[5] |

It is crucial to remember that the MTT assay measures metabolic activity, which is an indirect indicator of cell viability.[5] Factors other than cell death, such as alterations in metabolic pathways, can influence the results.[5] Therefore, it is often advisable to complement the MTT assay with other methods that measure different cellular parameters, such as membrane integrity (e.g., LDH assay) or DNA content.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 3. MTT Cell Proliferation and Cell Viability Assay Kit [chondrex.com]

- 4. opentrons.com [opentrons.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. cdn-next.cybassets.com [cdn-next.cybassets.com]

- 14. benchchem.com [benchchem.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

A Comprehensive Technical Guide to the Safe Handling and Application of Thiazolyl Blue (MTT)

For Researchers, Scientists, and Drug Development Professionals

Thiazolyl Blue, commonly known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a vital colorimetric reagent used extensively in biological research to assess cell viability, proliferation, and cytotoxicity.[1][2][3] Its ability to be reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product provides a quantitative measure of metabolic activity.[1][2][4] This guide furnishes an in-depth overview of the critical safety precautions, handling procedures, and experimental applications of this compound.

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.[5][6] The following tables summarize the key safety information derived from Safety Data Sheets (SDS).

GHS Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[6][7][8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][7][8][9][10] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[6][7][8][9][10] |

Precautionary Statements and Personal Protective Equipment (PPE)

| Type | Statement Code | Statement | Recommended PPE |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] | Approved respirator |

| Prevention | P264 | Wash hands thoroughly after handling.[7] | --- |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[7] | --- |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | Chemical-resistant gloves, lab coat, safety glasses with side shields or goggles |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | --- |

| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] | --- |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | --- |

| Storage | P405 | Store locked up.[7] | --- |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[7] | --- |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[6][7][8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[6][7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7] |

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper storage and use in experimental settings.

| Property | Value |

| Synonyms | MTT, 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide, Methylthiazolyldiphenyl-tetrazolium bromide[6][7][8] |

| Molecular Formula | C₁₈H₁₆BrN₅S[6][7][8] |

| Molecular Weight | 414.32 g/mol [6][7] |

| Appearance | Yellow powder/solid[5][9] |

| Melting Point | 195 °C (with decomposition)[8][9][11] |

| Solubility | Soluble in water (10 mg/mL), ethanol (B145695) (20 mg/mL), and DMSO (21 mg/mL).[3][4][11] Also soluble in buffered salt solutions and culture media (5 mg/mL).[4][11] |

| Stability | Stable under recommended storage conditions.[7] Sensitive to light, moisture, and air.[6][8] |

| Storage | Recommended storage at 4°C or -20°C in the dark.[3][7] Keep container tightly sealed in a cool, well-ventilated area.[7] Reconstituted solutions are stable for at least 6 months when stored at -20°C.[4][11] |

Experimental Application: The MTT Assay

The MTT assay is a widely used method for measuring cell viability and proliferation. The assay's principle lies in the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[2] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[2] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[4][12]

Detailed Experimental Protocol

This protocol provides a generalized procedure for performing an MTT assay. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve this compound in sterile phosphate-buffered saline (PBS).[1][4] Mix thoroughly by vortexing or sonication until fully dissolved.[1] Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.[1][4]

-

Solubilization Solution: Prepare a solution to dissolve the formazan crystals. Common options include:

Assay Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1x10⁴ to 1x10⁵ cells/well) in a final volume of 100 µL of culture medium.[12][13] Include wells with medium only for background control.[12]

-

Cell Treatment: Incubate the cells and treat them with the test compounds for the desired duration (e.g., 24-72 hours).[3]

-

Addition of MTT: After the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[2][12][13]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[2][12][13]

-

Solubilization of Formazan:

-

Incubation and Measurement: Cover the plate with foil and shake it on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1][2] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[1][2][4]

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.[1]

-

Calculate Cell Viability (%):

-

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of the MTT assay and the underlying biochemical principle.

Caption: A flowchart illustrating the key steps of the MTT cell viability assay.

Caption: The enzymatic reduction of MTT to formazan in viable cells.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Thiazolyl Blue Tetrazolium Bromide (MTT) vs. Formazan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiazolyl Blue tetrazolium bromide (MTT) and its reduction product, formazan (B1609692). It delves into the core principles of the MTT assay, a cornerstone for assessing cell viability and metabolic activity, and offers detailed experimental protocols and data for its application in research and drug development.

Core Principles: The Chemistry of Cell Viability Assessment

The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells.[1] The fundamental principle lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into a water-insoluble, purple formazan product.[2] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria.[3] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[4]

This compound Tetrazolium Bromide (MTT) is a cell-permeable dye.[5] Its chemical structure allows it to readily enter viable cells.

Formazan is the crystalline product of MTT reduction. Its purple color allows for spectrophotometric quantification after solubilization.[1]

Chemical Properties

| Property | This compound Tetrazolium Bromide (MTT) | Formazan |

| Chemical Name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 1-(4,5-Dimethylthiazol-2-yl)-3,5-diphenylformazan |

| CAS Number | 298-93-1[5] | 57360-69-7[6] |

| Molecular Formula | C₁₈H₁₆BrN₅S[5] | C₁₈H₁₇N₅S[6] |

| Molecular Weight | 414.32 g/mol [5] | 335.43 g/mol [6] |

| Appearance | Yellow to orange powder[5] | Purple crystals[2] |

| Solubility | Soluble in water and physiological buffers[5] | Insoluble in water, soluble in organic solvents like DMSO and isopropanol[2] |

| Absorbance Maximum (λmax) | ~378 nm[5] | ~550-590 nm (in solution)[7][8] |

The MTT Assay: A Quantitative Analysis of Cellular Health

The MTT assay is a robust and widely used method in drug discovery and toxicology to assess cytotoxicity and cell proliferation.[7] The intensity of the purple formazan, once solubilized, is quantified using a spectrophotometer, with the absorbance being directly proportional to the number of viable cells.[4]

Quantitative Data for MTT Assay

| Parameter | Recommended Value/Range | Notes |

| MTT Concentration | 0.2 - 0.5 mg/mL[9] | Higher concentrations can be toxic to cells.[10] |

| Incubation Time with MTT | 1 - 4 hours[9] | Time-dependent; should be optimized for each cell type and experimental condition. |

| Wavelength for Absorbance Reading | 570 nm (primary), 630 nm (reference)[4] | The reference wavelength helps to correct for background absorbance. |

| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well[11] | Highly dependent on the cell line's growth rate and should be optimized. |

| Formazan Solubilization Solvents | DMSO, Acidified Isopropanol, SDS solution[4] | DMSO is a common and effective solvent.[12] |

Experimental Protocols

Detailed and consistent protocols are crucial for obtaining reliable and reproducible results with the MTT assay. Below are standardized protocols for both adherent and suspension cell cultures.

MTT Assay Protocol for Adherent Cells

-

Cell Seeding: Plate adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) in 100 µL of culture medium per well.[11] Incubate for 24 hours (or until cells adhere and reach the desired confluency) at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, carefully aspirate the culture medium from each well.[11] Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[11] During this time, viable cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[11] Add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.[11]

-

Absorbance Measurement: Gently pipette the solution up and down or use an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]

MTT Assay Protocol for Suspension Cells

-

Cell Seeding: Seed suspension cells in a 96-well round-bottom or flat-bottom plate at an optimal density (e.g., 0.5 x 10⁵ to 1.0 x 10⁵ cells/mL) in 100 µL of culture medium per well.[11]

-

Compound Treatment: Add the test compound at various concentrations to the wells. Include appropriate vehicle controls. Incubate for the desired exposure time.

-

MTT Addition: Add 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[11]

-

Cell Pelleting: Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.[11]

-

Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet.[11] Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[11]

-

Absorbance Measurement: Resuspend the pellet by gentle pipetting to ensure complete solubilization. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[4]

Visualizing the Process and Pathways

Chemical Conversion of MTT to Formazan

Caption: The enzymatic conversion of MTT to formazan by mitochondrial dehydrogenases.

Experimental Workflow of the MTT Assay

Caption: A streamlined workflow of the key steps in performing an MTT assay.

Signaling Pathways Influencing the MTT Assay

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 3. Graphviz [graphviz.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiazolyl Blue (MTT) Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thiazolyl Blue Tetrazolium Bromide (MTT) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell metabolic activity. As cellular metabolic activity is often proportional to the number of viable cells, the MTT assay is a key tool for evaluating cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is foundational in diverse research areas, including drug discovery, toxicology, and cancer research.[2][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan (B1609692) product.[1][2][5] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, located in the mitochondria of metabolically active cells.[2][4] Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[1][3]

Principle of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial dehydrogenases in living cells. These enzymes cleave the tetrazolium ring of MTT, reducing it to formazan, which is a purple, crystalline substance.[2] Dead or inactive cells, with compromised mitochondrial function, are unable to perform this conversion. The subsequent solubilization of the formazan crystals allows for the measurement of its concentration, which reflects the metabolic activity and, by extension, the viability of the cell population.

Experimental Protocols

This section provides detailed protocols for performing the MTT assay on both adherent and suspension cells. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup to ensure a linear relationship between cell number and absorbance.

Reagent Preparation

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[4][6][7]

-

Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.[6]

-

Sterile-filter the solution using a 0.2 µm filter to remove any undissolved particles.[1]

-

Store the MTT stock solution protected from light at 4°C for short-term use (up to a few days) or at -20°C for long-term storage (stable for at least 6 months).[6] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[8]

Solubilization Solution: There are several options for the solubilization solution. Common choices include:

-

Dimethyl sulfoxide (B87167) (DMSO): This is a widely used solvent.[2]

-

Acidified Isopropanol: A solution of 4 mM HCl and 0.1% NP40 in isopropanol.[6]

-

SDS-HCl Solution: Add 10 mL of 0.01 M HCl to 1 g of SDS and mix gently until dissolved.[9]

Note: The choice of solubilization agent may need to be optimized for your specific cell type.

Protocol for Adherent Cells

-

Cell Seeding: Plate adherent cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium per well. Include wells with medium only as a blank control.

-

Cell Treatment: Incubate the plate for 6 to 24 hours to allow cells to attach. Then, treat the cells with the desired compounds or vehicle control for the specified duration.

-

MTT Addition: After the treatment period, carefully aspirate the culture medium.[2] Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[1][6] Alternatively, add 10 µL of MTT reagent directly to each well containing 100 µL of medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2 to 4 hours.[2] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a punctate purple precipitate under a microscope.

-

Formazan Solubilization:

-

Option 1 (Recommended for adherent cells): Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[2] Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

-

Option 2: Add 100 µL of the Detergent Reagent to each well without removing the MTT solution.

-

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[4][6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][4] Readings should be taken within 1 hour of adding the solubilization solution.[4][6]

Protocol for Suspension Cells

-

Cell Seeding: Seed suspension cells in a 96-well plate at an optimal density in a final volume of 100 µL of culture medium per well.

-

Cell Treatment: Treat the cells with the desired compounds or vehicle control for the specified duration.

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate at 37°C for 2 to 4 hours.

-

Centrifugation (Optional but recommended): To concentrate the cells and formazan crystals, centrifuge the plate at 1,000 x g for 5 minutes at 4°C.[1][4][6]

-

Formazan Solubilization:

-

Absorbance Measurement: Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.[4] Measure the absorbance at 570 nm (with a 630 nm reference wavelength) within 1 hour.[2][4]

Data Presentation and Analysis

The raw absorbance values are processed to determine cell viability.

Data Analysis Steps:

-

Average Duplicates/Triplicates: Calculate the average absorbance for each sample condition.[6]

-

Subtract Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings to get the corrected absorbance.[6]

-

Calculate Percentage Viability: Express the viability of treated cells as a percentage of the viability of the untreated control cells using the following formula:

-

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

-

Example Data Table:

| Treatment Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Corrected Absorbance | % Cell Viability |

| 0 (Control) | 1.250 | 0.050 | 1.150 | 100.0% |

| 1 | 1.100 | 0.045 | 1.000 | 87.0% |

| 10 | 0.850 | 0.030 | 0.750 | 65.2% |

| 50 | 0.450 | 0.025 | 0.350 | 30.4% |

| 100 | 0.200 | 0.015 | 0.100 | 8.7% |

| Blank | 0.100 | 0.010 | 0.000 | 0.0% |

Visualizations

Cellular Mechanism of MTT Reduction

Caption: Cellular conversion of MTT to formazan by mitochondrial enzymes in viable cells.

Experimental Workflow of the MTT Assay

References

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cdn-next.cybassets.com [cdn-next.cybassets.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiazolyl Blue (MTT) Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolyl Blue, also known as MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a widely used colorimetric reagent for assessing cell metabolic activity.[1] As a cell-permeable, positively charged tetrazolium dye, it is reduced by intracellular NAD(P)H-oxidoreductases in metabolically active cells to form a purple formazan (B1609692) product.[2] The quantity of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[3] This principle forms the basis of the MTT assay, a crucial tool for measuring cell proliferation, viability, and cytotoxicity in response to various treatments.[2][4] Accurate and reproducible results in the MTT assay are critically dependent on the correct preparation and storage of the MTT stock solution. These notes provide a detailed protocol for the preparation, storage, and handling of this compound (MTT) stock solution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and storage of this compound (MTT) stock solution.

| Parameter | Value | Solvents | Notes |

| Solubility | 10 mg/mL | Water[4][5][6][7][8][9] | |

| 20 mg/mL | Ethanol[4][5][6][7][8] | ||

| 5 mg/mL | Phosphate Buffered Saline (PBS)[4][5][6][7] | Recommended for stock solution.[4][6] | |

| 5 mg/mL | Cell Culture Media[4][5][6][7] | Phenol red in media can increase background.[1] | |

| Recommended Stock Concentration | 5 mg/mL | PBS[1][4][5][6] | This is the most commonly cited concentration. |

| 12 mM | PBS[7][10] | Equivalent to approximately 5 mg/mL. | |

| Typical Final Working Concentration | 0.5 mg/mL | Cell Culture Media[11][12][13] | Achieved by a 1:10 dilution of a 5 mg/mL stock. |

| 0.2 - 0.5 mg/mL | Physiologically balanced solution[3][14] | ||

| Storage of Powder | 2-8°C[1][5][7] | Protect from light and moisture. | |

| Storage of Stock Solution | -20°C[1][4][6][7] | Stable for at least 6 months.[4][5][6][7] Aliquot to avoid repeated freeze-thaw cycles.[1] | |

| 4°C | Stable for a few days to four weeks, but -20°C is preferred for long-term storage.[5][9][10][15] | ||

| Stability of Reconstituted Solution | At least 6 months at -20°C[4][5][6][7] | ||

| Prone to decomposition at 4°C for extended periods[5][16] |

Experimental Protocols

Materials:

-

This compound Tetrazolium Bromide (MTT) powder

-

Sterile Phosphate Buffered Saline (PBS), pH ~7.4

-

Sterile, light-protecting conical tubes (e.g., amber or foil-wrapped)

-

Vortex mixer or sonicator

-

Sterile syringe filter (0.2 or 0.22 µm)

-

Sterile, light-protecting microcentrifuge tubes for aliquoting

Protocol for Preparation of 5 mg/mL MTT Stock Solution:

-

Weighing MTT: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of MTT powder. For example, to prepare 10 mL of a 5 mg/mL stock solution, weigh 50 mg of MTT powder.

-

Dissolving MTT: Aseptically add the weighed MTT powder to a sterile, light-protecting conical tube. Add the appropriate volume of sterile PBS (e.g., 10 mL for 50 mg of MTT).

-

Mixing: Tightly cap the tube and mix thoroughly by vortexing or sonication until the MTT is completely dissolved.[6][7] The solution should be a clear, yellow liquid.

-

Sterilization: To ensure sterility and remove any undissolved particulates, filter the MTT solution through a sterile 0.2 or 0.22 µm syringe filter into a new sterile, light-protecting conical tube.[4][5][6][11]

-

Aliquoting and Storage: Aliquot the sterile MTT stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

-

Labeling and Long-term Storage: Clearly label the aliquots with the name of the reagent, concentration, and date of preparation. Store the aliquots at -20°C, protected from light.[1][4][6] The solution is stable for at least 6 months under these conditions.[4][5][6][7]

Protocol for Use in a Standard MTT Assay:

-

Thawing: When ready to use, thaw an aliquot of the MTT stock solution at room temperature or in a 37°C water bath, protected from light.

-

Dilution to Working Concentration: For a typical MTT assay, the stock solution is diluted 1:10 in cell culture medium to achieve a final concentration of 0.5 mg/mL.[11][13] For example, add 10 µL of the 5 mg/mL MTT stock solution to each well of a 96-well plate containing 100 µL of cell culture medium.[11]

-

Incubation: Incubate the cells with the MTT-containing medium for 1 to 4 hours at 37°C in a humidified incubator with 5% CO2.[3][11] The incubation time may need to be optimized depending on the cell type and density.[14]

-

Formazan Solubilization: After incubation, the insoluble purple formazan crystals are formed by viable cells. To quantify the formazan, it must be solubilized. This is typically done by removing the MTT-containing medium and adding a solubilization solution such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol (B130326) solution (e.g., 0.04 M HCl in isopropanol).[6][16]

-

Absorbance Measurement: The absorbance of the solubilized formazan is then measured using a microplate reader at a wavelength between 500 and 600 nm, with a common wavelength being 570 nm.[3][5]

Mandatory Visualization

Caption: Workflow for the preparation and use of this compound (MTT) stock solution.

References

- 1. cdn-next.cybassets.com [cdn-next.cybassets.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. neolab.de [neolab.de]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. biopioneer.com.tw [biopioneer.com.tw]

- 11. static.igem.org [static.igem.org]

- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 13. store.sangon.com [store.sangon.com]

- 14. Is Your MTT Assay the Right Choice? [promega.jp]

- 15. MTT Assay [protocols.io]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Optimal Concentration of Thiazolyl Blue (MTT) for Different Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Thiazolyl Blue (MTT) for assessing cell viability and cytotoxicity across various cell lines. Adherence to these protocols is crucial for generating reliable and reproducible data in drug discovery, toxicology, and cancer research.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) precipitate.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

While a standard starting concentration for MTT is often recommended, the optimal concentration can vary significantly between different cell lines due to variations in metabolic rates and sensitivities to the MTT reagent itself. Therefore, it is imperative to determine the optimal MTT concentration for each cell line and experimental condition to ensure the accuracy and validity of the results.[3]

Data Presentation: Recommended MTT Concentrations

The following table summarizes the recommended starting concentrations of MTT for various commonly used cell lines, derived from established protocols and scientific literature. It is critical to note that these are starting points, and optimization is highly recommended for each specific experimental setup.

| Cell Line | Cell Type | Recommended Starting MTT Concentration (Final) | Key Considerations & References |

| HeLa | Human cervical cancer | 0.5 mg/mL | HeLa cells are highly proliferative. Seeding density should be optimized to avoid overgrowth.[5][6] |

| A549 | Human lung carcinoma | 0.5 mg/mL | Seeding density of 7,000-8,000 cells per well in a 96-well plate has been suggested due to their rapid growth.[7][8] A final concentration of 0.5 mg/mL has been used in published studies.[7] |

| MCF-7 | Human breast cancer | 0.5 mg/mL | It is advisable to use media without phenol (B47542) red, as it can interfere with absorbance readings.[9] Seeding density needs to be optimized based on the duration of the experiment.[10] |

| Jurkat | Human T-cell leukemia (Suspension) | 0.5 mg/mL | As a suspension cell line, centrifugation is required to pellet the cells during media changes and formazan solubilization. Seeding density should be determined to ensure cells are in the exponential growth phase during the assay.[11] |

| General | Various | 0.2 - 0.5 mg/mL | A starting concentration of 0.5 mg/mL is widely recommended, with the final concentration in the well typically ranging from 0.2 to 0.5 mg/mL.[3][12] Optimization is crucial for each cell line. |

Experimental Protocols

Protocol for Determining Optimal MTT Concentration

This protocol outlines the steps to identify the ideal MTT concentration for a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (MTT) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells during their exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density for your cell line.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

-

-

Preparation of MTT Solutions:

-

Prepare a stock solution of MTT at 5 mg/mL in sterile PBS.

-

Filter-sterilize the MTT solution using a 0.22 µm filter.

-

From the stock solution, prepare a series of dilutions in serum-free culture medium to achieve final well concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

-

-

MTT Incubation:

-

Carefully aspirate the culture medium from the wells.

-

Add 100 µL of each MTT dilution to triplicate wells.

-

Include control wells containing medium and MTT but no cells to serve as a blank.

-

Incubate the plate for 2 to 4 hours at 37°C. The optimal incubation time should also be determined empirically for each cell line.

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background noise.[3]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of the cell-containing wells.

-

Plot the mean absorbance against the MTT concentration.

-

The optimal MTT concentration is the lowest concentration that gives the maximal absorbance reading, after which the absorbance plateaus or begins to decrease (indicating MTT toxicity).

-

Standard MTT Assay Protocol for Adherent Cells

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with the desired compounds at various concentrations and incubate for the desired exposure time. Include untreated control wells.

-

-

MTT Addition:

-

Prepare the optimal concentration of MTT in serum-free medium as determined from the optimization protocol.

-

Carefully remove the culture medium containing the treatment.

-

Add 100 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

-

Formazan Solubilization and Measurement:

-

Follow steps 4 and 5 from the "Protocol for Determining Optimal MTT Concentration."

-

Standard MTT Assay Protocol for Suspension Cells

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate (U- or V-bottom plates can be beneficial for pelleting).

-

Treat the cells with the desired compounds and incubate for the desired exposure time.

-

-

MTT Addition:

-

Formazan Solubilization and Measurement:

Visualizations

Caption: Workflow for Determining Optimal MTT Concentration.

Caption: Mechanism of the MTT Assay.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]